An In-depth Technical Guide to H-Lys-OH·2HCl (L-Lysine Dihydrochloride)
An In-depth Technical Guide to H-Lys-OH·2HCl (L-Lysine Dihydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of H-Lys-OH·2HCl, the dihydrochloride salt of the essential amino acid L-lysine. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Chemical Structure and Identification
H-Lys-OH·2HCl is the dihydrochloride salt of L-lysine, an essential alpha-amino acid. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2,6-diaminohexanoic acid dihydrochloride |
| Synonyms | L-Lysine dihydrochloride, H-Lys-OH·2HCl |
| CAS Number | 657-26-1[1] |
| Molecular Formula | C₆H₁₄N₂O₂·2HCl[2] |
| Molecular Weight | 219.1 g/mol [3] |
Physicochemical Properties
The physicochemical properties of H-Lys-OH·2HCl are critical for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White crystalline powder | [4] |
| Melting Point | 263-264 °C (decomposes) | [4] |
| Solubility | Freely soluble in water | [5] |
| pKa (α-carboxyl) | 2.18 | |
| pKa (α-amino) | 8.95 | |
| pKa (ε-amino) | 10.53 | |
| Isoelectric Point (pI) | 9.74 |
Biological Significance and Signaling Pathways
L-lysine is a fundamental component of proteins and plays a crucial role in various cellular processes. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[6] Lysine is involved in protein synthesis, calcium absorption, and the production of carnitine, a substance essential for fatty acid metabolism.[6][7]
Two key signaling pathways that respond to amino acid availability, including lysine, are the mTORC1 and GCN2-eIF2α-ATF4 pathways.
mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[8] Its activity is stimulated by the presence of amino acids, including lysine. Lysine promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[9] Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and inhibit autophagy.[8]
GCN2-eIF2α-ATF4 Signaling Pathway
In response to amino acid deprivation, the GCN2 kinase is activated.[10] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[10] ATF4 then upregulates the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis.
Experimental Protocols
Accurate quantification and proper handling of H-Lys-OH·2HCl are essential for reproducible experimental outcomes. The following are detailed protocols for common applications.
Quantification of L-Lysine by HPLC with Pre-column Derivatization
This method offers high sensitivity and is suitable for complex biological matrices.
Materials:
-
L-Lysine monohydrochloride standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Sodium acetate buffer (50 mmol/L, pH 4.20)
-
Boric acid buffer (0.8 mol/L, pH 10.00, adjusted with KOH)
-
Reversed-phase C18 column (e.g., 150 x 4.0 mm)
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of L-Lysine monohydrochloride in deionized water. Create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
For plasma or serum: Deproteinize the sample by adding a suitable agent (e.g., acetonitrile), centrifuge, and collect the supernatant.
-
For urine or cell culture media: Dilute the sample as needed with deionized water.
-
-
Derivatization:
-
To 100 µL of the sample or standard, add 100 µL of boric acid buffer.
-
Add 200 µL of FMOC-Cl solution (in acetonitrile) and vortex immediately.
-
Let the reaction proceed for a specified time (e.g., 2 minutes) at room temperature.
-
Stop the reaction by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Mobile Phase: Isocratic elution with a mixture of 50 mmol/L sodium acetate buffer (pH 4.20) and acetonitrile (e.g., 43:57 v/v).[2][11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
The retention time for the derivatized lysine should be determined using the standard.[2][11][12]
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the lysine standards.
-
Determine the concentration of lysine in the samples by interpolating their peak areas on the standard curve.
-
Enzymatic Assay for L-Lysine Quantification (Colorimetric)
This method is based on the enzymatic conversion of L-lysine and the subsequent detection of a reaction product.
Materials:
-
L-Lysine standard
-
Lysine Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric probe
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X stock.
-
Prepare a Reaction Mix containing Lysine Oxidase, HRP, and the colorimetric probe in 1X Assay Buffer.
-
Prepare a Control Mix containing HRP and the colorimetric probe in 1X Assay Buffer (without Lysine Oxidase).
-
-
Standard and Sample Preparation:
-
Prepare a standard curve of L-lysine in 1X Assay Buffer.
-
Prepare unknown samples in 1X Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of each standard or unknown sample to duplicate wells of a 96-well plate.
-
To one set of sample wells, add 50 µL of the Reaction Mix.
-
To the other set of sample wells (for background measurement), add 50 µL of the Control Mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the colorimetric probe using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the Control Mix from the absorbance of the Reaction Mix for each sample to correct for background.
-
Plot the standard curve and determine the concentration of L-lysine in the samples.
-
Use of Poly-L-Lysine for Coating Cell Culture Surfaces
Poly-L-lysine is often used to coat culture surfaces to enhance cell attachment.
Materials:
-
Poly-L-Lysine solution (0.1 mg/mL in sterile water)
-
Sterile tissue culture grade water
-
Culture plates or flasks
Procedure:
-
Aseptically add the Poly-L-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).
-
Gently rock the vessel to ensure even coating.
-
Incubate at room temperature for 5 minutes.
-
Aspirate the Poly-L-Lysine solution.
-
Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound poly-lysine.
-
Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before adding cells and medium.[13]
Safety and Handling
H-Lys-OH·2HCl is generally considered safe for its intended use in research and as a nutritional supplement. However, standard laboratory safety practices should always be followed.
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
-
Nutritional Studies: As an essential amino acid, L-lysine is a critical component in studies of protein metabolism and nutritional requirements.
-
Cell Culture: It is a standard component of most cell culture media, and poly-L-lysine is widely used to promote cell adhesion.[15]
-
Drug Formulation: The hydrochloride salt form offers improved solubility and stability, making it suitable for various pharmaceutical formulations.
-
Biochemical and Cellular Assays: L-lysine and its derivatives are used in a variety of assays to study enzyme kinetics, protein-protein interactions, and cellular signaling pathways.
-
Antiviral Research: L-lysine has been investigated for its potential to inhibit the replication of certain viruses, such as herpes simplex virus.[5]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H-LYS-LYS-OH 2HCL(52123-30-5) 13C NMR spectrum [chemicalbook.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. blossombio.com [blossombio.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative review of the recent enzymatic methods used for selective assay of l-Lysine [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
